molecular formula C23H28N4O2S B251447 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea

Numéro de catalogue B251447
Poids moléculaire: 424.6 g/mol
Clé InChI: LERKMUKDSDSVCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea, also known as Sunitinib, is a small molecule drug that is used in the treatment of various types of cancers. It was first approved by the US Food and Drug Administration (FDA) in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The drug works by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth and angiogenesis.

Mécanisme D'action

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea works by inhibiting multiple RTKs that are involved in tumor growth and angiogenesis. These include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has been shown to have both biochemical and physiological effects on tumor cells. Biochemically, it inhibits the activity of multiple RTKs, which leads to decreased cell proliferation and increased apoptosis (programmed cell death) of tumor cells. Physiologically, it inhibits angiogenesis, which leads to decreased blood supply to the tumor and decreased tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and is readily available for purchase. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its mechanism of action and efficacy. However, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea also has some limitations for lab experiments. It is a cytotoxic drug that can affect normal cells as well as tumor cells, which can make it difficult to interpret experimental results. It also has a short half-life, which can make it difficult to maintain a consistent drug concentration in vitro.

Orientations Futures

There are several future directions for the study of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea. This could help to personalize treatment and improve patient outcomes. Finally, there is ongoing research into the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea in combination with other chemotherapeutic agents to improve its efficacy and reduce toxicity.

Méthodes De Synthèse

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)benzoyl chloride. This intermediate is then reacted with 4-isobutyrylaminophenol to form the key intermediate, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4-methylbenzoyl)thiourea. This intermediate is further purified and converted to N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea by reacting it with sodium methoxide in methanol.

Applications De Recherche Scientifique

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancers. It has been shown to inhibit the growth of tumor cells and angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

Propriétés

Formule moléculaire

C23H28N4O2S

Poids moléculaire

424.6 g/mol

Nom IUPAC

4-methyl-N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H28N4O2S/c1-16(2)22(29)27-14-12-26(13-15-27)20-10-8-19(9-11-20)24-23(30)25-21(28)18-6-4-17(3)5-7-18/h4-11,16H,12-15H2,1-3H3,(H2,24,25,28,30)

Clé InChI

LERKMUKDSDSVCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

SMILES canonique

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.